tert-Butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate
CAS No.: 1815591-68-4
Cat. No.: VC7953828
Molecular Formula: C17H22N4O4
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1815591-68-4 |
|---|---|
| Molecular Formula | C17H22N4O4 |
| Molecular Weight | 346.4 |
| IUPAC Name | tert-butyl 4-cyano-4-(4-nitroanilino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H22N4O4/c1-16(2,3)25-15(22)20-10-8-17(12-18,9-11-20)19-13-4-6-14(7-5-13)21(23)24/h4-7,19H,8-11H2,1-3H3 |
| Standard InChI Key | HSIIXVXTSGPOEL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a piperidine ring substituted at the 4-position with both a cyano group (-CN) and a 4-nitrophenylamino moiety (-NH-C6H4-NO2). The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection and influences solubility. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O4 |
| Molecular Weight | 346.38 g/mol |
| IUPAC Name | tert-Butyl 4-cyano-4-[(4-nitrophenyl)amino]piperidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)N+[O-] |
The nitrophenyl group contributes to electron-deficient aromatic systems, while the cyano group enhances electrophilicity, enabling diverse reactivity patterns.
Synthetic Pathways
Retrosynthetic Analysis
The synthesis of tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate likely involves multi-step functionalization of a piperidine scaffold. A plausible retrosynthesis includes:
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Boc Protection: Introduction of the tert-butyl carbamate group to stabilize the piperidine nitrogen.
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Cyano Incorporation: Nucleophilic substitution or cyanation at the 4-position.
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Nitrophenylamino Attachment: Coupling of 4-nitroaniline via Buchwald-Hartwig amination or similar methods.
Key Intermediate: tert-Butyl 4-Aminopiperidine-1-Carboxylate
A critical precursor, tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7), serves as a starting material for introducing the nitrophenylamino group . Its synthesis typically involves Boc protection of 4-aminopiperidine, followed by functionalization.
Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
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Cyano Group: Susceptible to reduction (e.g., LiAlH4 → amine) or nucleophilic attack.
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Nitrophenylamino Group: Participates in hydrogen bonding and may undergo reduction to aminophenyl derivatives.
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Boc Group: Removable under acidic conditions (e.g., TFA), enabling further modifications.
Catalytic Applications
The compound’s electron-deficient aromatic system facilitates participation in metal-catalyzed cross-couplings, though specific examples require further experimental validation.
Industrial and Research Applications
Medicinal Chemistry Scaffold
The compound’s modular structure allows derivatization for drug discovery. For example:
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Amide Formation: Reaction with carboxylic acids to generate prodrug candidates.
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Nitro Reduction: Conversion to aminophenyl derivatives for enhanced bioavailability.
AgroChemical Development
Electron-withdrawing groups like nitro and cyano are prevalent in herbicides and insecticides. This compound could serve as a precursor for novel agrochemicals targeting specific enzymatic pathways.
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